N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4 and a pyrazin-2-yl group at position 3. The thioacetamide moiety is linked to an N-(3-chloro-2-methylphenyl) group, which confers distinct electronic and steric properties. This compound belongs to a class of molecules synthesized via S-alkylation of triazole thiones with α-chloroacetamides under alkaline conditions .
Properties
Molecular Formula |
C20H17ClN6O2S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O2S/c1-13-15(21)5-2-6-16(13)24-18(28)12-30-20-26-25-19(17-10-22-7-8-23-17)27(20)11-14-4-3-9-29-14/h2-10H,11-12H2,1H3,(H,24,28) |
InChI Key |
NHDLFTCHMZJUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Introduction of the furan-2-ylmethyl group: This step may involve a nucleophilic substitution reaction.
Attachment of the pyrazin-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acylating agent.
Introduction of the 3-chloro-2-methylphenyl group: This can be achieved through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be studied for its potential therapeutic effects and mechanisms of action.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through mechanisms like inhibition, activation, or binding. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The 4-position substituent (e.g., furan-2-ylmethyl vs. ethyl or 3-methylphenyl) significantly impacts lipophilicity and steric bulk.
- Electronic Effects : The pyrazin-2-yl group (electron-deficient aromatic ring) in the target compound contrasts with pyridin-4-yl (electron-rich) in ’s compound, altering charge distribution and hydrogen-bonding capacity .
- Molecular Weight : Bulky substituents (e.g., trifluoromethylphenyl in ) increase molecular weight, which may affect bioavailability .
Anti-Exudative Activity (AEA)
- The target compound’s structural analogs, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, demonstrated dose-dependent AEA in rat models, with 15 out of 21 derivatives surpassing or matching sodium diclofenac’s efficacy . The 3-chloro-2-methylphenyl group in the target compound likely enhances this activity due to its electron-withdrawing nature, stabilizing interactions with inflammatory enzymes .
- In contrast, compounds with 4-ethyl or 4-aryl substitutions (e.g., ) showed uncharacterized biological profiles, suggesting substituent-specific activity .
Antimicrobial and Anti-Inflammatory Activity
- N-Substituted aryl derivatives (e.g., ) exhibited broad-spectrum antimicrobial activity (MIC: 25–100 µg/mL) against E. coli, S. aureus, and fungal strains. Electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring’s ortho, meta, or para positions correlated with enhanced activity .
- The target compound’s pyrazine and furan motifs may synergize to target microbial enzymes or inflammatory mediators, though specific data are pending .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structural characteristics, and various biological evaluations.
Structural Characteristics
The compound's structure features several notable components:
- Chloro-substituted phenyl ring : Enhances lipophilicity and may influence biological interactions.
- Furan ring : Known for its diverse biological activities, including antimicrobial properties.
- Pyrazine and triazole rings : These heterocycles are often associated with pharmacological activity, particularly in anti-cancer and anti-inflammatory applications.
Molecular Formula and Weight
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 439.9 g/mol
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In particular, this compound has demonstrated activity against various bacterial strains.
A comparative study of similar triazole derivatives revealed:
| Compound Name | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Effective against E. coli | 15.62 µg/mL |
| Compound B | Effective against S. aureus | 32.5 µg/mL |
| This compound | Broad-spectrum activity | TBD |
Anticancer Potential
The anticancer activity of the compound has been evaluated in vitro using various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in several cancer types.
Case Study: Anticancer Activity Assessment
In a recent study, the compound was tested against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1). The results indicated:
- Cell Viability Reduction : Significant reduction in cell viability at concentrations above 10 µM.
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry assays.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the phenyl ring or the substituents on the triazole core can significantly alter the biological activity of the compound. For instance:
- Chloro vs. Methoxy Substitution : Compounds with chloro substitutions generally exhibited higher antimicrobial potency compared to those with methoxy groups.
- Furan vs. Other Heterocycles : The presence of a furan ring appears to enhance both antimicrobial and anticancer activities compared to other heterocycles like pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
